molecular formula C19H20N4O2 B10760493 2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-(cyclopentyloxy)benzenolate

2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-(cyclopentyloxy)benzenolate

Cat. No.: B10760493
M. Wt: 336.4 g/mol
InChI Key: WCFWDBPDMBXMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for CRA_10655 are not extensively documented in publicly available sources. the preparation of phenylbenzimidazoles typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

CRA_10655, like other phenylbenzimidazoles, can undergo various types of chemical reactions, including:

Scientific Research Applications

CRA_10655 has several potential scientific research applications:

Mechanism of Action

The mechanism of action of CRA_10655 involves its interaction with specific molecular targets. It has been shown to target enzymes such as trypsin-1 and urokinase-type plasminogen activator . These interactions can modulate the activity of these enzymes, leading to various biological effects. The exact pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

CRA_10655 is unique among phenylbenzimidazoles due to its specific molecular structure and target interactions. Similar compounds include other phenylbenzimidazoles, phenylimidazoles, and phenoxy compounds . These compounds share structural similarities but may differ in their biological activities and applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3-cyclopentyloxy-2-hydroxyphenyl)-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C19H20N4O2/c20-18(21)11-8-9-14-15(10-11)23-19(22-14)13-6-3-7-16(17(13)24)25-12-4-1-2-5-12/h3,6-10,12,24H,1-2,4-5H2,(H3,20,21)(H,22,23)

InChI Key

WCFWDBPDMBXMTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C=C4)C(=N)N

Origin of Product

United States

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